molecular formula C20H22N4OS B2687533 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797287-77-4

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2687533
CAS No.: 1797287-77-4
M. Wt: 366.48
InChI Key: JDCZDHITZSSFTJ-UHFFFAOYSA-N
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Description

The compound you mentioned, “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone”, does not have a specific description available in the search results .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Methyl-2-propanyl 3-(9-oxo-1,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-2-yl)-1-piperidinecarboxylate hydrochloride (1:1)”, has been reported. It has a molecular formula of C19H28ClN5O3 and an average mass of 409.910 Da .

Scientific Research Applications

Synthesis and Characterization

  • Novel thieno-fused bicyclic compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, have been synthesized for various applications in chemistry and pharmacology. The chemical structure of these molecules is determined using NMR, IR, MS spectrometry, and CHN analyses. Their molecular structures are often confirmed by X-ray single crystal analysis (Mabkhot et al., 2015).

Antimicrobial and Anticancer Potential

  • Pyrazolo[1,5-a]pyrimidine derivatives have shown potential in antimicrobial and anticancer applications. They are synthesized and evaluated for their in vitro activities. Some of these compounds have demonstrated higher anticancer activity compared to reference drugs and exhibit good to excellent antimicrobial properties (Hafez et al., 2016).

Synthesis of Novel Derivatives for Biological Activities

  • Dihydropyrimidinone and dihydropyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, are being synthesized for their broad biological activities. These compounds are studied as antibacterial, antiviral, and anticancer agents. Their synthesis involves various intermediates and the compounds are characterized by spectroscopy (Al-Juboori, 2020).

Development of Precipitation-Resistant Formulations

  • In the development of pharmaceutical formulations, pyrazolo[1,5-a]pyrimidine derivatives are being formulated to increase their bioavailability and efficacy, especially in poorly water-soluble compounds. This involves creating precipitation-resistant solutions to achieve higher plasma concentrations and improve dose proportionality in various species (Burton et al., 2012).

Imaging and Diagnostic Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives are being developed as potential imaging agents in diseases such as Parkinson's disease. These compounds are synthesized and evaluated for their efficacy in radiochemical and imaging studies (Wang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZDHITZSSFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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